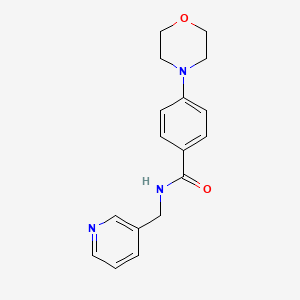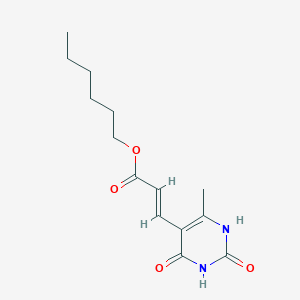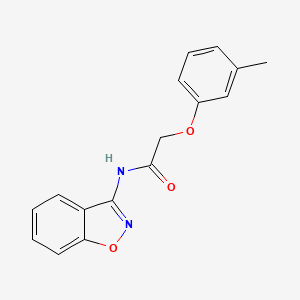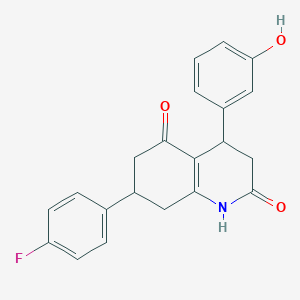
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol.
Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Coupling Reactions: The final step involves coupling the thiazole and oxazole rings with the chlorinated and fluorinated phenyl ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and oxazole rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the thiazole and oxazole rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If investigated for anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with the presence of a chlorinated and fluorinated phenyl ring and a thiazole ring.
Sulfathiazole: An antimicrobial drug that contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Uniqueness
The uniqueness of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2S/c1-7-6-18-15(23-7)19-14(21)11-8(2)22-20-13(11)12-9(16)4-3-5-10(12)17/h3-6H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHOAXMUOWJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B4545425.png)



![N-cyclohexyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4545443.png)
![N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4545450.png)


![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide](/img/structure/B4545458.png)
![2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid](/img/structure/B4545462.png)
![6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4545464.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4545499.png)
